molecular formula C19H25N3O B12829971 N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine

N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine

Cat. No.: B12829971
M. Wt: 311.4 g/mol
InChI Key: HZEVNMZPIYRTIO-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a methoxypyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-benzylpiperidin-4-ylmethanol with 5-methoxypyridin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and a catalyst like sodium borohydride (NaBH4) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as crystallization from acetone and the use of high-performance liquid chromatography (HPLC) for purification are commonly employed .

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-one, while reduction may produce this compound .

Scientific Research Applications

N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine stands out due to its unique combination of a piperidine ring, benzyl group, and methoxypyridine moiety. This unique structure contributes to its diverse range of applications and potential therapeutic benefits .

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-methoxypyridin-2-amine

InChI

InChI=1S/C19H25N3O/c1-23-18-7-8-19(21-14-18)20-13-16-9-11-22(12-10-16)15-17-5-3-2-4-6-17/h2-8,14,16H,9-13,15H2,1H3,(H,20,21)

InChI Key

HZEVNMZPIYRTIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)NCC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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